6-Chloropyridine-3-thiol
Overview
Description
6-Chloropyridine-3-thiol is an organic compound with the molecular formula C5H4ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a thiol group (-SH) is substituted at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyridine-3-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by thiolation. For instance, 6-chloropyridine can be reacted with thiourea under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative without the thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives without the thiol group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: The compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 6-chloropyridine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-3-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
6-Chloropyridine-3-amine: Contains an amine group instead of a thiol group.
6-Chloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
6-Chloropyridine-3-thiol is unique due to its thiol group, which imparts distinct reactivity and binding properties compared to other similar compounds. The thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in biochemical and medicinal research.
Properties
IUPAC Name |
6-chloropyridine-3-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDCXEQCZNVOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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